molecular formula C9H14ClNO B7892689 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride

4-Pyridin-1-ium-4-ylbutan-1-ol;chloride

Cat. No.: B7892689
M. Wt: 187.66 g/mol
InChI Key: SKKZAWIISKPYSI-UHFFFAOYSA-N
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Description

4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyridinium ring attached to a butanol chain, with a chloride ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride typically involves the reaction of 4-pyridylbutanol with hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the pyridinium salt. The general reaction can be represented as follows:

4-Pyridylbutanol+HClThis compound\text{4-Pyridylbutanol} + \text{HCl} \rightarrow \text{this compound} 4-Pyridylbutanol+HCl→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-1-ium-4-ylbutan-1-ol;chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a carbonyl group.

    Reduction: The pyridinium ring can be reduced to form a pyridine ring.

    Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halide exchange reactions can be carried out using silver salts, such as silver nitrate (AgNO₃).

Major Products

    Oxidation: The major product is 4-pyridin-1-ium-4-ylbutanal.

    Reduction: The major product is 4-pyridin-4-ylbutan-1-ol.

    Substitution: The major products are 4-pyridin-1-ium-4-ylbutan-1-ol;bromide or 4-pyridin-1-ium-4-ylbutan-1-ol;iodide.

Scientific Research Applications

4-Pyridin-1-ium-4-ylbutan-1-ol;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride involves its interaction with specific molecular targets. The pyridinium ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The butanol chain can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridin-1-ium-4-ylbutan-1-ol;bromide
  • 4-Pyridin-1-ium-4-ylbutan-1-ol;iodide
  • 4-Pyridin-1-ium-4-ylbutan-1-ol;fluoride

Uniqueness

4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is unique due to its specific combination of a pyridinium ring and a butanol chain, which imparts distinct chemical and biological properties. Its chloride counterion also influences its solubility and reactivity compared to other halide salts.

Properties

IUPAC Name

4-pyridin-1-ium-4-ylbutan-1-ol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKZAWIISKPYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[NH+]=CC=C1CCCCO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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